molecular formula C24H29ClFN3O3S B11343543 [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11343543
M. Wt: 494.0 g/mol
InChI Key: USNGEROSKKMOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that features a piperazine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve reagents like halogens, sulfonyl chlorides, and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is often used in assays to determine its binding affinity and activity.

Medicine

In medicine, [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways depend on the specific application but often involve interactions with the central nervous system or other critical biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Bromophenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone
  • [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

Uniqueness

Compared to similar compounds, [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H29ClFN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C24H29ClFN3O3S/c1-18-6-7-21(25)16-23(18)27-12-14-28(15-13-27)24(30)19-8-10-29(11-9-19)33(31,32)17-20-4-2-3-5-22(20)26/h2-7,16,19H,8-15,17H2,1H3

InChI Key

USNGEROSKKMOHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.